molecular formula C12H23N7O4 B12101027 2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide

2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide

Cat. No.: B12101027
M. Wt: 329.36 g/mol
InChI Key: KZGGGXCZHOKQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-GLY-ARG-GLY-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (arginine and glycine) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of AC-GLY-ARG-GLY-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

AC-GLY-ARG-GLY-NH2 can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form citrulline.

    Reduction: Reduction reactions can target the peptide bonds, leading to the breakdown of the peptide into individual amino acids.

    Substitution: The acetyl and amide groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like acetic anhydride or other acylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Citrulline and other oxidized derivatives.

    Reduction: Free amino acids (glycine and arginine).

    Substitution: Modified peptides with different functional groups at the N-terminus or C-terminus.

Scientific Research Applications

AC-GLY-ARG-GLY-NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as wound healing and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of AC-GLY-ARG-GLY-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue plays a crucial role in binding to negatively charged sites on proteins, facilitating various biological processes. The peptide can modulate signaling pathways by influencing the activity of enzymes and receptors, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Acetyl-Glycine-Glycine-Alanine-Amide (AC-GLY-GLY-ALA-NH2): Similar structure but with alanine instead of arginine.

    Acetyl-Glycine-Arginine-Alanine-Amide (AC-GLY-ARG-ALA-NH2): Similar structure but with alanine at the C-terminus.

    Acetyl-Glycine-Arginine-Glycine (AC-GLY-ARG-GLY): Similar structure but without the amide group at the C-terminus.

Uniqueness

AC-GLY-ARG-GLY-NH2 is unique due to the presence of the arginine residue, which imparts specific binding properties and biological activities. The combination of glycine and arginine residues allows for versatile interactions with various molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C12H23N7O4

Molecular Weight

329.36 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16)

InChI Key

KZGGGXCZHOKQED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

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